molecular formula C17H16ClN3OS B3384489 4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine CAS No. 554436-99-6

4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine

Cat. No. B3384489
CAS RN: 554436-99-6
M. Wt: 345.8 g/mol
InChI Key: GUTWGBRZKXGUIT-UHFFFAOYSA-N
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Description

The compound “4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine” is an organoheterocyclic compound . It has a CAS number of 554436-99-6 .


Molecular Structure Analysis

The molecular formula of this compound is C17H16ClN3OS . It has a molecular weight of 345.85 . The structure includes a thieno[2,3-d]pyrimidine core, a phenyl group, a chloro group, and a morpholine ring .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.360±0.06 g/cm3 . Its melting point is 82 °C . Other physical and chemical properties such as boiling point and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, including compounds similar to the specified chemical, are synthesized through processes like condensation reaction, chlorination, and nucleophilic substitution. These methods provide a rapid and green synthetic approach (H. Lei et al., 2017).

Pharmaceutical Applications

  • Potential in Parkinson's Disease : Compounds structurally related to the specified chemical have been investigated as potential PET agents for imaging LRRK2 enzyme in Parkinson's disease (Min Wang et al., 2017).
  • Cancer Treatment : Derivatives have been discovered and optimized for the treatment of PTEN-deficient cancers, particularly focusing on PI3Kβ-specific inhibitors (V. Certal et al., 2014).

Structural and Mechanistic Insights

  • Molecular Structure Analysis : Studies on related compounds have revealed insights into the molecular structures and electronic polarization of pyrimidine components, enhancing understanding of their chemical behavior and interactions (F. Orozco et al., 2008).

Antimicrobial Properties

  • Antimicrobial Activity : Some synthesized derivatives demonstrate promising antibacterial and antifungal activities, indicating their potential application in this area (R. Zaki et al., 2020).

Experimental Investigations

  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) analysis of derivatives has been conducted, providing a theoretical basis for the design of new potential antioxidants (І. Drapak et al., 2019).

Future Directions

The chemical tractability of the thieno[2,3-d]pyrimidine chemotype, to which this compound belongs, suggests it could support the design of new estrogen receptor ligands as therapeutic hormones and antihormones . This indicates potential future directions in medicinal chemistry and drug design.

properties

IUPAC Name

4-[(4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c18-16-15-13(12-4-2-1-3-5-12)11-23-17(15)20-14(19-16)10-21-6-8-22-9-7-21/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTWGBRZKXGUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171193
Record name 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

554436-99-6
Record name 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554436-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-morpholinylmethyl)-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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